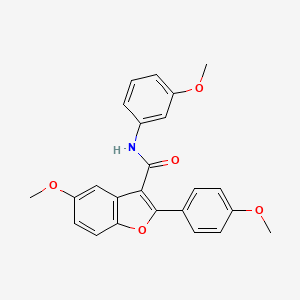![molecular formula C25H32N4O4 B11277380 2-{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11277380.png)
2-{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}-N-[3-(morpholin-4-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9-ETHYL-9H-CARBAZOL-3-YL)CARBAMOYL]METHOXY}-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE typically involves multiple steps, starting with the preparation of 9-ethyl-9H-carbazol-3-amine. This intermediate can be synthesized by the reduction of 3-nitro-N-ethylcarbazole using sodium sulfide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(9-ETHYL-9H-CARBAZOL-3-YL)CARBAMOYL]METHOXY}-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3-carbaldehyde.
Reduction: Reduction reactions can modify the carbamoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholin-4-yl propyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation , reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetone or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carbazole moiety can yield carbazole-3-carbaldehyde, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[(9-ETHYL-9H-CARBAZOL-3-YL)CARBAMOYL]METHOXY}-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(9-ETHYL-9H-CARBAZOL-3-YL)CARBAMOYL]METHOXY}-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE involves its interaction with molecular targets and pathways within cells. The carbazole moiety can interact with electron transport chains, enhancing electron mobility and facilitating various biochemical processes . Additionally, the compound’s structural features allow it to bind to specific receptors or enzymes, modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-9-ethylcarbazole: Known for its high electron mobility and use in organic electronic devices.
2-(9H-Carbazol-9-yl)ethyl acrylate: An acrylate-based conducting polymer with high charge carrier mobility and photochemical stability.
Uniqueness
2-{[(9-ETHYL-9H-CARBAZOL-3-YL)CARBAMOYL]METHOXY}-N-[3-(MORPHOLIN-4-YL)PROPYL]ACETAMIDE is unique due to its combination of a carbazole moiety with a morpholin-4-yl propyl group, providing a distinct set of electronic and biochemical properties
Properties
Molecular Formula |
C25H32N4O4 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethoxy]-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C25H32N4O4/c1-2-29-22-7-4-3-6-20(22)21-16-19(8-9-23(21)29)27-25(31)18-33-17-24(30)26-10-5-11-28-12-14-32-15-13-28/h3-4,6-9,16H,2,5,10-15,17-18H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
QLPKJZMTDUFCPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COCC(=O)NCCCN3CCOCC3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-Methyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11277304.png)

![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B11277323.png)
![N-cyclohexyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B11277324.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B11277325.png)


![3-Bromo-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11277344.png)
![Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate](/img/structure/B11277345.png)


![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B11277354.png)
![[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-methylphenyl)methanone](/img/structure/B11277369.png)
![2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B11277392.png)
